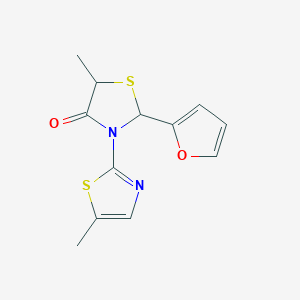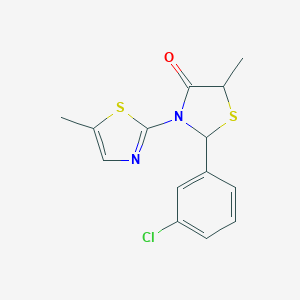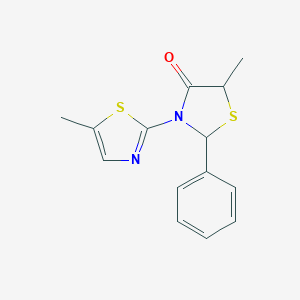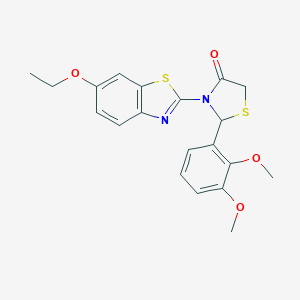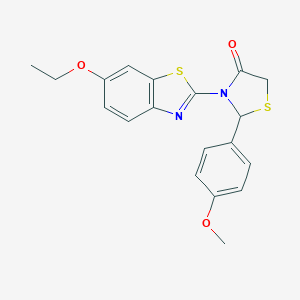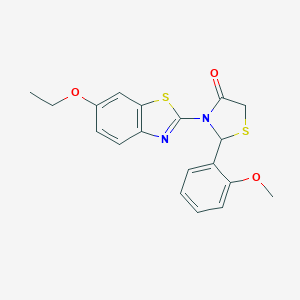![molecular formula C20H14ClN3O2 B277764 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B277764.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide, also known as CLP290, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2007 by researchers at the University of North Carolina at Chapel Hill. Since then, CLP290 has been the subject of numerous scientific studies and clinical trials.
作用機序
The mechanism of action of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves the activation of TRPC6 channels in cells. These channels are involved in the regulation of calcium signaling, which is important for a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By activating TRPC6 channels, this compound is able to modulate calcium signaling and produce a variety of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects in cells and animals. These effects include the activation of TRPC6 channels, the modulation of calcium signaling, the reduction of pain and inflammation, the improvement of lung function in cystic fibrosis patients, and the reduction of seizure activity in animal models of epilepsy.
実験室実験の利点と制限
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has several advantages for use in lab experiments, including its small size, its ability to activate TRPC6 channels, and its well-characterized structure and mechanism of action. However, there are also some limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective TRPC6 activators that can be used for therapeutic purposes. Another area of interest is the investigation of the potential of this compound for the treatment of other conditions, such as inflammatory bowel disease and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on calcium signaling in cells.
合成法
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide involves a multi-step process that begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-(2-chloro-5-nitrophenyl)oxazolidin-2-one to form the corresponding N-(2-chloro-5-nitrophenyl)-4-methylbenzamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with pyridine-2-carboxylic acid to form the final product, this compound.
科学的研究の応用
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including neuropathic pain, epilepsy, and cystic fibrosis. In particular, this compound has been shown to activate a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in cells. This activation has been shown to have a number of beneficial effects, including reducing pain and inflammation, improving lung function in cystic fibrosis patients, and reducing seizure activity in animal models of epilepsy.
特性
分子式 |
C20H14ClN3O2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-4-6-13(7-5-12)19(25)23-16-11-14(8-9-15(16)21)20-24-18-17(26-20)3-2-10-22-18/h2-11H,1H3,(H,23,25) |
InChIキー |
OKAJWIDCRAWBAG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)

![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)
